1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-6-5-8-20(16-18)28-21-9-2-4-11-24-21)26-14-12-25(13-15-26)17-19-7-1-3-10-23-19/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIFIBMAPJWLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H22N4O2
- IUPAC Name : 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
Antiviral Activity
Recent studies have indicated that compounds structurally similar to 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine exhibit significant antiviral activity. For instance, certain pyridine derivatives have shown efficacy against various viruses, including influenza and HIV. The compound's ability to inhibit viral replication is attributed to its interaction with viral proteins and host cell receptors .
Anticancer Properties
Research has demonstrated that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown that similar compounds can reduce cell viability in various cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Some studies have suggested that piperazine-containing compounds may possess neuroprotective properties. These effects are believed to result from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Antiviral Efficacy : A study evaluated a series of pyridine-based compounds for their antiviral activity against HIV. The results indicated that certain substitutions on the pyridine ring significantly enhanced antiviral potency, with EC50 values in the low nanomolar range .
- Cancer Cell Line Studies : In a comparative study of various piperazine derivatives, one compound demonstrated a 70% reduction in viability of MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment. This suggests that structural modifications can lead to improved anticancer activity .
- Neuroprotection : An investigation into the neuroprotective effects of piperazine derivatives revealed that one compound reduced oxidative stress markers by 50% in a neuronal cell model exposed to glutamate toxicity, indicating potential therapeutic applications for neurodegenerative diseases .
The biological activity of 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can be attributed to several mechanisms:
- Inhibition of Viral Replication : By binding to viral proteins or host receptors, the compound interferes with the viral life cycle.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, exhibit significant anticancer properties. A study on Mannich bases, which include similar piperazine structures, demonstrated their efficacy against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | MCF-7 | < 2 | |
| Mannich Base A | HepG2 | 1.5 | |
| Mannich Base B | SK-LU-1 | 0.8 |
Antiviral Properties
The compound has also been investigated for antiviral applications. Studies have shown that certain piperazine derivatives can inhibit viral replication in various models, indicating potential for development as antiviral agents .
Table 2: Antiviral Activity of Piperazine Derivatives
| Compound Name | Virus Tested | EC50 (µM) | Reference |
|---|---|---|---|
| 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | HIV | 0.02 | |
| Pyrazole Derivative | Influenza A | 0.20 |
Neuropharmacology
The piperazine moiety is commonly associated with neuroactive compounds. Research has indicated that modifications to the piperazine structure can lead to enhanced binding affinity at serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .
Table 3: Neuropharmacological Effects of Piperazine Derivatives
| Compound Name | Receptor Target | Binding Affinity (nM) | Reference |
|---|---|---|---|
| 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | 5-HT3 | 5 | |
| Piperazine Derivative X | D2 Dopamine | 10 |
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions, often starting from readily available pyridine derivatives. Structural analysis through techniques such as X-ray crystallography has provided insights into the molecular interactions and stability of the compound in different environments .
Case Study: Synthesis Process
A recent synthesis study reported the use of a pyridine-based precursor followed by a series of coupling reactions to achieve the final piperazine derivative. The structural integrity was confirmed using DFT calculations and Hirshfeld surface analysis, ensuring minimal steric hindrance and optimal electronic properties for biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the piperazine core and benzoyl group. Key examples include:
Key Observations:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethyl in 8b or chloro in 1-(2-chlorophenyl) analog ) exhibit higher molecular weights and melting points, likely due to increased polarity and crystal packing efficiency.
- Pyridine vs.
2.2.1. Cytotoxicity and Anticancer Potential
- Target Compound: No direct cytotoxicity data is available, but structurally related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (e.g., 5a–g) demonstrated potent growth inhibition (IC50: 1–10 µM) against liver, breast, and colon cancer cell lines. The benzoyl group’s substitution pattern (e.g., chloro, methoxy) significantly influenced activity .
- Comparison with 8b : Compound 8b, bearing a trifluoromethyl group, showed moderate cytotoxicity, suggesting electron-withdrawing substituents may enhance binding to cellular targets like kinases or receptors .
2.2.2. Serotonergic and Dopaminergic Activity
- Arylpiperazines with Dihydronaphthalene Fragments: Analogs such as 4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine exhibited nanomolar affinity for 5-HT1A receptors (IC50: 1.4–2.0 nM) and moderate D-2 receptor binding (IC50: 90–120 nM). The pyridinyl group in the target compound may similarly target serotonin receptors but with altered selectivity .
- PAPP Derivatives: Modifications at N1 (e.g., 4-aminophenylethyl) conferred insecticidal activity via 5-HT receptor modulation, highlighting the role of aromatic substituents in bioactivity .
2.2.3. Antimicrobial Activity
- Azole-Containing Piperazines: Derivatives like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone showed broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL). The target compound’s lack of azole moieties may limit direct antimicrobial effects but could favor other therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for 1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, and which coupling agents are typically employed?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Piperazine functionalization : Reacting piperazine with pyridinylmethyl halides via nucleophilic substitution to introduce the pyridinylmethyl group .
- Benzoyl coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-(pyridin-2-yloxy)benzoyl moiety . Common catalysts include Pd(OAc)₂ with ligands like XPhos, and solvents such as DMSO or acetonitrile .
- Reagent optimization : High yields (>70%) are achieved by controlling reaction time (12-24 hrs) and temperature (80-110°C) .
Basic: How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Structural validation employs:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with pyridinyl protons appearing as distinct doublets (δ 7.1–8.5 ppm) .
- X-ray crystallography : Resolves 3D conformation (e.g., chair piperazine rings and planar benzoyl groups) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in analogs) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 429.1921 for C₂₃H₂₁N₄O₂⁺) .
Advanced: How can computational chemistry predict the compound’s binding affinity to biological targets, and what validation methods are used?
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin or dopamine receptors). Pyridinyl and benzoyl groups often anchor to hydrophobic pockets .
- MD simulations : Assess binding stability over 100 ns trajectories, calculating RMSD (<2 Å for stable complexes) .
- Validation : Compare computational results with experimental radioligand assays (e.g., IC₅₀ values from competition binding studies) .
Advanced: What strategies address low yields in the final coupling step of the synthesis, considering solvent and catalyst variations?
Low yields (<50%) in benzoyl coupling may arise from steric hindrance or poor catalyst efficiency. Solutions include:
- Catalyst screening : Testing Pd₂(dba)₃ with SPhos ligands, which enhance electron-deficient aryl coupling .
- Solvent optimization : Replacing DMSO with toluene/EtOH mixtures to reduce side reactions .
- Microwave-assisted synthesis : Shortens reaction time (2–4 hrs) and improves yield by 15–20% .
Advanced: How do structural modifications at the pyridine or benzoyl groups affect pharmacological activity, and what SAR models are applicable?
- Pyridine substitution : Electron-withdrawing groups (e.g., Cl at position 3) increase receptor binding affinity (e.g., 10-fold higher potency in dopamine D₂ analogs) .
- Benzoyl modifications : Methoxy groups at position 4 enhance metabolic stability (t₁/₂ > 6 hrs in microsomal assays) but reduce solubility .
- SAR modeling : QSAR analyses using Hammett constants or π-electron density predict logP and IC₅₀ trends .
Basic: What are the primary in vitro assays used to evaluate the compound’s bioactivity?
- Radioligand binding assays : Measure displacement of H-labeled ligands (e.g., spiperone for dopamine receptors) to determine Kᵢ values .
- Functional assays : cAMP accumulation or calcium flux assays (EC₅₀ < 100 nM for GPCR targets) .
- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells (IC₅₀ > 50 µM for non-toxic profiles) .
Advanced: How to resolve contradictions in reported binding affinities across studies using radioligand assays?
Discrepancies may stem from:
- Receptor subtype variability : Use subtype-specific cell lines (e.g., CHO-K1 expressing human D₂ vs. D₃ receptors) .
- Buffer conditions : Varying Mg²⁺ concentrations (1–10 mM) alter ligand-receptor kinetics .
- Orthogonal validation : Confirm Kᵢ values with fluorescence polarization or SPR-based binding assays .
Advanced: What role does the piperazine ring conformation play in receptor interaction, determined by which techniques?
- Chair vs. boat conformation : Chair conformation (dominant in X-ray data) positions substituents for optimal hydrogen bonding with receptor residues (e.g., Asp-114 in 5-HT₂A) .
- Dynamic behavior : Variable-temperature NMR reveals ring flipping (ΔG‡ ≈ 50 kJ/mol), affecting binding kinetics .
Basic: What solvents and catalysts are optimal for achieving high purity during synthesis?
- Solvents : Acetonitrile for coupling steps (polar aprotic), DCM for extractions .
- Catalysts : Pd(OAc)₂/XPhos for aryl ether formation (yield >75%) .
- Purification : Gradient HPLC (C18 column, 10–90% MeCN/H₂O) achieves >95% purity .
Advanced: How to employ tandem MS/MS and HRMS for characterizing degradation products under stressed conditions?
- Forced degradation : Expose to 0.1 M HCl (40°C, 24 hrs) or UV light (254 nm, 48 hrs) .
- MS/MS analysis : Fragment ions (e.g., m/z 285.1124 for hydrolyzed benzoyl) identify cleavage sites .
- HRMS validation : Match exact masses (<5 ppm error) with predicted degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
